1-(Chloromethyl)-1-methylpiperidinium
Description
1-(Chloromethyl)-1-methylpiperidinium is a quaternary ammonium compound derived from piperidine, featuring a methyl group and a chloromethyl group attached to the nitrogen atom. Quaternary ammonium compounds like this are often utilized in ionic liquids, pharmaceuticals, and as intermediates in organic synthesis due to their stability and tunable properties .
Properties
Molecular Formula |
C7H15ClN+ |
|---|---|
Molecular Weight |
148.65g/mol |
IUPAC Name |
1-(chloromethyl)-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C7H15ClN/c1-9(7-8)5-3-2-4-6-9/h2-7H2,1H3/q+1 |
InChI Key |
HQHXUSKGSSTPFI-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1)CCl |
Canonical SMILES |
C[N+]1(CCCCC1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(Chloromethyl)-1-methylpiperidinium with Analogues
- Methylation Effects: Methylated piperidinium derivatives (e.g., 12a-12c) exhibit stronger inhibitory potency than non-methylated counterparts, highlighting the importance of quaternization for bioactivity .
- Chlorine Position : The chloromethyl group in the target compound may enhance electrophilicity compared to chloroethyl derivatives (e.g., 1-(2-chloroethyl)piperidine), which are used as alkylating intermediates .
Physicochemical Properties
Quaternary ammonium compounds (QACs) exhibit distinct properties based on their structure:
Table 2: Physicochemical Properties of Analogues
- The target compound’s monocationic structure likely increases solubility compared to dimeric QACs (e.g., [C3Mpip2]2Br), which prioritize low volatility for ionic liquid applications .
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